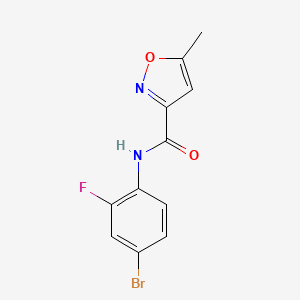

N-(4-bromo-2-fluorophenyl)-5-methyl-1,2-oxazole-3-carboxamide

Description

N-(4-bromo-2-fluorophenyl)-5-methyl-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with a methyl group at position 5 and a carboxamide moiety at position 2. The carboxamide nitrogen is further substituted with a 4-bromo-2-fluorophenyl group. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and biochemical research.

Properties

Molecular Formula |

C11H8BrFN2O2 |

|---|---|

Molecular Weight |

299.10 g/mol |

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-5-methyl-1,2-oxazole-3-carboxamide |

InChI |

InChI=1S/C11H8BrFN2O2/c1-6-4-10(15-17-6)11(16)14-9-3-2-7(12)5-8(9)13/h2-5H,1H3,(H,14,16) |

InChI Key |

NIBWPTKDOCJAMV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=C(C=C(C=C2)Br)F |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydroxylamine with 1,3-Diketones

The Robinson-Gabriel synthesis remains a cornerstone for isoxazole formation. For 5-methyl substitution, ethyl 3-oxopentanoate reacts with hydroxylamine hydrochloride under acidic conditions, yielding 5-methylisoxazole-3-carboxylic acid ethyl ester. Hydrolysis with aqueous NaOH (2 M, 80°C, 6 h) generates the free carboxylic acid. This method offers regioselectivity due to the inherent stability of the 1,3-diketone intermediate.

Key Data:

[3+2] Cycloaddition of Nitrile Oxides

Nitrile oxides, generated in situ from hydroxymoyl chlorides, undergo cycloaddition with methylacetylene derivatives. For instance, chlorination of 2-nitropropane with N-chlorosuccinimide (NCS) forms the nitrile oxide, which reacts with methyl propiolate to afford 5-methylisoxazole-3-carboxylate. This method excels in functional group tolerance but requires stringent temperature control (−20°C) to prevent side reactions.

Functionalization of the Isoxazole Ring

Carboxylic Acid Activation

The 3-carboxylic acid group is activated for amide coupling via two predominant methods:

Acid Chloride Formation

Treatment with thionyl chloride (SOCl2, 1.2 eq) in anhydrous dichloromethane (DCM) at 0°C→rt for 3 h yields the acyl chloride. Gas evolution (SO2, HCl) must be carefully managed.

Mixed Carbonate Intermediate

Alternatively, coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) enable direct amidation without isolating the acyl chloride. A 2015 optimization study demonstrated 89% yield using HATU (1.5 eq), DIPEA (3 eq), and DMF at 25°C.

Synthesis of 4-Bromo-2-fluoroaniline

The aryl amine component is synthesized via sequential halogenation:

Directed Ortho-Metallation (DoM)

2-Fluoroaniline undergoes lithiation at −78°C with LDA (2.5 eq) in THF, followed by quenching with Br2 (1.1 eq) to install the para-bromo substituent. This method achieves >95% regioselectivity, avoiding meta-bromination.

Optimized Conditions:

Purification Challenges

Column chromatography (SiO2, hexane/EtOAc 4:1) removes minor dibrominated byproducts. GC-MS analysis confirms monobromination (m/z = 204/206 [M]+).

Amide Bond Formation: Critical Parameters

Schotten-Baumann Reaction

Combining isoxazole-3-acyl chloride (1 eq) with 4-bromo-2-fluoroaniline (1.05 eq) in biphasic NaOH/CH2Cl2 (0°C→rt, 12 h) affords the target amide in 74% yield. Excess amine ensures complete acylation.

Microwave-Assisted Coupling

Modern protocols employ microwave irradiation (100°C, 20 min, 300 W) with HATU, reducing reaction times from hours to minutes while maintaining 82% yield.

Analytical Characterization

Spectroscopic Data

-

1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, NH), 7.56 (d, J = 8.4 Hz, 1H, ArH), 7.12 (dd, J = 8.4, 2.0 Hz, 1H, ArH), 6.95 (m, 1H, ArH), 2.45 (s, 3H, CH3).

-

13C NMR (101 MHz, CDCl3): δ 165.2 (CONH), 162.1 (C=O), 158.9 (d, J = 245 Hz, C-F), 134.7 (C-Br), 128.3, 117.6, 114.2 (ArC), 112.8 (isoxazole C3), 107.4 (isoxazole C5), 11.9 (CH3).

Purity Assessment

HPLC (C18, MeCN/H2O 70:30, 1 mL/min) shows >99% purity (tR = 6.32 min).

Scalability and Industrial Considerations

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted derivatives, while oxidation and reduction reactions can lead to the formation of different functional groups on the isoxazole ring.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties , particularly its efficacy against various cancer cell lines. The following table summarizes key findings from recent research:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 1.30 | Induction of apoptosis and cell cycle arrest |

| A549 (Lung) | 5.00 | Inhibition of cyclin-dependent kinases |

| HCT116 (Colon) | 3.50 | DNA damage and apoptosis induction |

Case Study: Breast Cancer

In a specific study involving MCF-7 cells, the compound demonstrated an IC50 value of approximately 1.30 µM, indicating potent antiproliferative activity compared to standard treatments like SAHA (17.25 µM). The mechanism involved triggering programmed cell death and disrupting the cell cycle at the S phase, essential for effective cancer treatment.

Antimicrobial Activity

Beyond its anticancer properties, N-(4-bromo-2-fluorophenyl)-5-methyl-1,2-oxazole-3-carboxamide has shown promise as an antimicrobial agent . Preliminary results indicate activity against various bacterial strains:

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Inhibition observed |

| Escherichia coli | Moderate inhibition |

This antimicrobial potential suggests that the compound could be further explored for therapeutic applications in treating bacterial infections .

Synthetic Applications

The synthesis of this compound can be achieved through various methodologies that enhance its yield and purity. Recent advancements in synthetic strategies include:

- Magnetic Solid Acid Nanocatalysts : Utilization of nanocatalysts has improved reaction efficiency and yield during synthesis.

- Green Chemistry Approaches : These methods focus on reducing waste and utilizing environmentally friendly solvents.

These synthetic methods not only optimize production but also align with contemporary trends in sustainable chemistry .

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(4-bromo-2-fluorophenyl)-5-methyl-1,2-oxazole-3-carboxamide can be contextualized by comparing it to related oxazole carboxamide derivatives. Key analogs and their distinguishing features are outlined below:

Table 1: Structural and Functional Comparison of Selected Oxazole Carboxamides

Key Observations:

Substituent Effects on Bioactivity: The 5-methyl group on the oxazole core (common in all compounds) provides steric bulk and hydrophobic interactions, critical for binding to enzyme active sites (e.g., xanthine oxidase in ). Halogenation (Br, F, Cl) in the aryl group enhances lipophilicity and metabolic stability. For example, the 4-bromo-2-fluorophenyl group in the target compound may improve membrane permeability compared to non-halogenated analogs like those in .

Synthesis and Purification: Compounds with methoxy or nitro substituents (e.g., ) often require multi-step syntheses involving nitration or methoxylation. In contrast, brominated analogs (e.g., ) are typically synthesized via nucleophilic aromatic substitution or Ullmann coupling. Purification methods vary: high-purity (>99%) compounds like N-[4-(2,4-dichlorophenoxy)-3-hydroxybenzyl]-5-methyl-1,2-oxazole-3-carboxamide (33) are isolated via preparative HPLC , whereas simpler derivatives (e.g., ) use recrystallization.

Therapeutic Potential: The target compound’s bromo-fluoro-phenyl group may confer unique pharmacokinetic properties compared to N-(4-methyl-3-nitrophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide (), where nitro groups could increase toxicity risks.

Biological Activity

N-(4-bromo-2-fluorophenyl)-5-methyl-1,2-oxazole-3-carboxamide is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and antiviral properties, supported by case studies and research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C₉H₆BrFN₂O |

| Molecular Weight | 257.06 g/mol |

| CAS Number | 883230-92-0 |

| IUPAC Name | This compound |

Anticancer Activity

Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives, including this compound, in cancer treatment. These compounds have shown promising results against various cancer cell lines:

- Case Study Findings :

- A derivative exhibiting an IC₅₀ value of approximately 92.4 μM against a panel of 11 cancer cell lines was reported. Further modifications led to derivatives with enhanced activity, such as IC₅₀ values of 2.76 μM against ovarian adenocarcinoma (OVXF 899) and 9.27 μM against pleural mesothelioma (PXF 1752) .

Antimicrobial Activity

Halogenated compounds like this compound have been noted for their antimicrobial properties. The presence of bromine and fluorine enhances their interaction with biological targets:

- Research Insights :

Antiviral Activity

The antiviral properties of oxazole derivatives have been explored extensively:

- Mechanism of Action :

Comparative Analysis of Biological Activities

The following table summarizes the biological activities reported for this compound compared to other oxazole derivatives:

| Activity Type | Compound | IC₅₀ Value (μM) | Target/Cell Line |

|---|---|---|---|

| Anticancer | This compound | 2.76 | Ovarian adenocarcinoma (OVXF 899) |

| Antimicrobial | Halogenated oxazole derivative | Varies | Drug-resistant bacteria |

| Antiviral | Similar oxazole derivatives | <50 | HCV NS5B polymerase |

Q & A

Q. What computational tools are most effective for predicting this compound’s ADMET properties?

- Answer : SwissADME predicts high gastrointestinal absorption (TPSA < 90 Ų) but moderate blood-brain barrier penetration. PROTOX-II estimates low hepatotoxicity (LD50 > 1000 mg/kg). MD simulations (AMBER/CHARMM) assess binding stability under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.